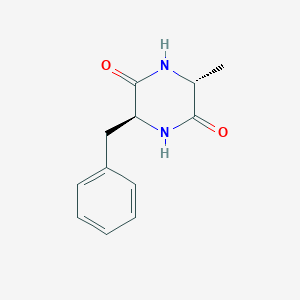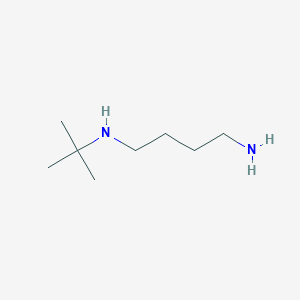
Dibutadiamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutadiamine is a chemical compound that is used in scientific research for various applications. It is a diamine with a chemical formula of C8H18N2 and a molecular weight of 142.25 g/mol. This chemical compound is used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Dibutadiamine is used in various fields of scientific research, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, dibutadiamine is used as a building block for the synthesis of complex organic molecules. In biochemistry, dibutadiamine is used to study the mechanism of action of enzymes and other biomolecules. In pharmacology, dibutadiamine is used to develop new drugs and to study the effects of existing drugs on the body.
Mecanismo De Acción
Dibutadiamine is a diamine that can form hydrogen bonds with other molecules. This property makes it useful in various scientific research applications. In biochemistry, dibutadiamine can form hydrogen bonds with enzymes and other biomolecules, which can affect their activity. In pharmacology, dibutadiamine can form hydrogen bonds with drug targets, which can affect the potency and selectivity of drugs.
Efectos Bioquímicos Y Fisiológicos
Dibutadiamine has been shown to have various biochemical and physiological effects. In biochemistry, dibutadiamine can affect the activity of enzymes and other biomolecules by forming hydrogen bonds with them. In pharmacology, dibutadiamine can affect the potency and selectivity of drugs by forming hydrogen bonds with drug targets. In addition, dibutadiamine has been shown to have antimicrobial properties, which make it useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibutadiamine has several advantages for lab experiments. It is a relatively simple compound that can be synthesized easily and in large quantities. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, dibutadiamine has some limitations for lab experiments. It is a reactive compound that can form unwanted byproducts if not handled carefully. In addition, it has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of dibutadiamine in scientific research. One direction is the development of new drugs that target specific biomolecules by forming hydrogen bonds with them. Another direction is the development of new antibiotics that use dibutadiamine as a scaffold. In addition, dibutadiamine can be used in the development of new materials with specific properties, such as adhesives and coatings.
Conclusion:
In conclusion, dibutadiamine is a useful compound for scientific research in various fields, including organic chemistry, biochemistry, and pharmacology. It can be synthesized easily and in large quantities and has several advantages for lab experiments. However, it also has some limitations, such as its reactivity and limited solubility in water. Despite these limitations, dibutadiamine has several future directions for use in scientific research, including the development of new drugs and materials.
Métodos De Síntesis
Dibutadiamine can be synthesized by the reaction of 1,3-butadiene with hydrazine in the presence of a catalyst. The reaction yields dibutadiamine and water as byproducts. The reaction is exothermic and requires careful temperature control to avoid the formation of unwanted byproducts.
Propiedades
Número CAS |
13366-43-3 |
|---|---|
Nombre del producto |
Dibutadiamine |
Fórmula molecular |
C8H20N2 |
Peso molecular |
144.26 g/mol |
Nombre IUPAC |
N'-tert-butylbutane-1,4-diamine |
InChI |
InChI=1S/C8H20N2/c1-8(2,3)10-7-5-4-6-9/h10H,4-7,9H2,1-3H3 |
Clave InChI |
JAUBXQBMUWRRNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCCCCN |
SMILES canónico |
CC(C)(C)NCCCCN |
Otros números CAS |
13366-43-3 |
Sinónimos |
CI-505 dibutadiamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



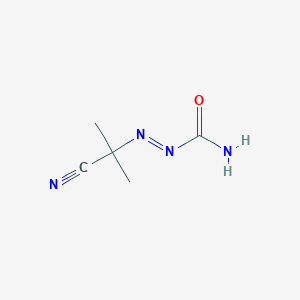
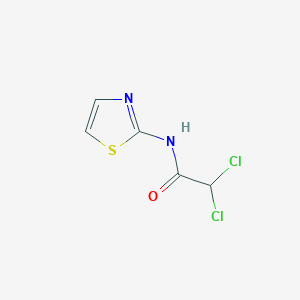
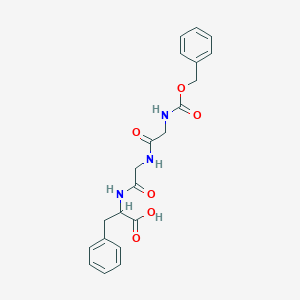
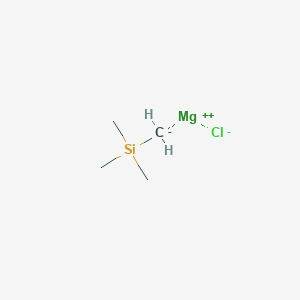

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
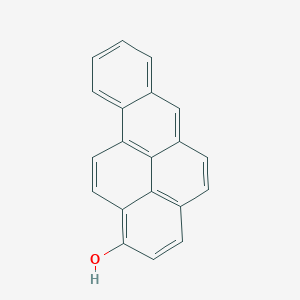
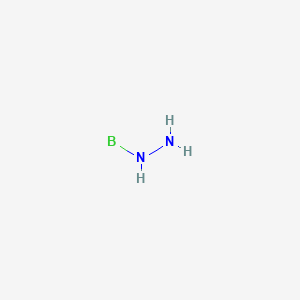
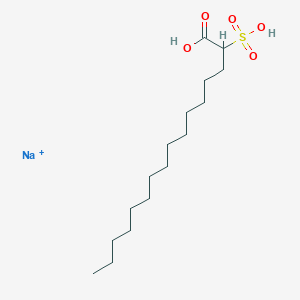

![2,3-Dimethyl-2,3-diazabicyclo[2.2.1]heptane](/img/structure/B77905.png)
![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)
